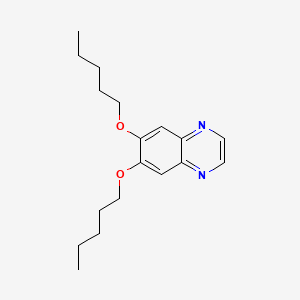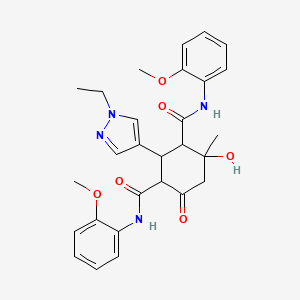
3-(1-PHENYLETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Vue d'ensemble
Description
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenylethylamine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions:
Reagents: 1-phenylethylamine, carbon disulfide, formaldehyde
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Halogenated imidazole derivatives
Applications De Recherche Scientifique
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
2-Thioxotetrahydro-4H-imidazol-4-one: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
3-(1-Phenylethyl)-2-oxo-4H-imidazol-4-one: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness:
- The presence of both sulfur and nitrogen atoms in 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The phenylethyl group enhances its lipophilicity, which may improve its ability to interact with biological membranes and molecular targets.
Propriétés
IUPAC Name |
3-(1-phenylethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)13-10(14)7-12-11(13)15/h2-6,8H,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXKWOZASEKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4876337.png)
![3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4876345.png)
![1-(3-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4876351.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-isopropylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4876357.png)
![4-(morpholin-4-yl)-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B4876362.png)
![2-[(4-chlorobenzyl)thio]-4-(4-methoxy-3-nitrobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4876365.png)
![Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B4876371.png)
![N-[4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl]acetamide](/img/structure/B4876384.png)
![N-1,3-benzodioxol-5-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4876386.png)

![2-bromo-N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4876411.png)
![5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4876413.png)

![(2-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4876420.png)
